Tributyl(iodomethyl)stannane
CAS No.: 66222-29-5
Cat. No.: VC2208177
Molecular Formula: C13H29ISn
Molecular Weight: 431 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66222-29-5 |
|---|---|
| Molecular Formula | C13H29ISn |
| Molecular Weight | 431 g/mol |
| IUPAC Name | tributyl(iodomethyl)stannane |
| Standard InChI | InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; |
| Standard InChI Key | XEKIDGIZQAEOKB-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)CI |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)CI |
Introduction
Physical and Chemical Properties
Tributyl(iodomethyl)stannane, also known as iodomethyltributyltin or tributylstannylmethyl iodide, is characterized by its distinct organometallic structure and specific physical properties that make it useful for synthetic applications.
Basic Information
The compound tributyl(iodomethyl)stannane is identified by the CAS registry number 66222-29-5. It has several synonyms in the chemical literature, including iodomethyltributyltin, tributylstannylmethyl iodide, and stannane, tributyl(iodomethyl)- .
Table 1: Basic identification parameters of tributyl(iodomethyl)stannane
| Parameter | Value |
|---|---|
| CAS Number | 66222-29-5 |
| Molecular Formula | C₁₃H₂₉ISn |
| Molecular Weight | 430.984 g/mol |
| IUPAC Name | Tributyl(iodomethyl)stannane |
| MDL Number | MFCD00161398 |
Structural Characteristics
Tributyl(iodomethyl)stannane features a central tin atom bonded to three butyl chains and one iodomethyl group. This structural arrangement contributes to its reactivity profile, particularly the reactive nature of the carbon-iodine bond.
The structural representation can be expressed through several notations:
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SMILES: CCCCSn(CCCC)CI
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InChI: InChI=1S/3C4H9.CH2I.Sn/c31-3-4-2;1-2;/h31,3-4H2,2H3;1H2;
Physical Properties
Table 2: Physical properties of tributyl(iodomethyl)stannane
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Clear liquid |
| Boiling Point | 337.3±44.0 °C at 760 mmHg |
| Flash Point | 157.8±28.4 °C |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| LogP | 9.31 |
| Exact Mass | 432.033600 |
| Storage Condition | 2-8°C |
| Hazard Classification | T+ (Very Toxic) |
These physical properties highlight the relatively high boiling point characteristic of many organotin compounds, indicating significant intermolecular forces despite its non-polar nature .
Synthesis Methods
Several methods have been developed for the synthesis of tributyl(iodomethyl)stannane, with the most common approaches starting from tributyltin hydride.
Synthesis from Tributyltin Hydride
A key synthetic route to tributyl(iodomethyl)stannane involves the transformation of tributyltin hydride through multiple steps. Luescher et al. (2018) described a detailed procedure for this synthesis, which first involves the preparation of tributyl(chloromethyl)stannane as an intermediate .
The procedure begins with the reaction of tributyltin hydride with paraformaldehyde in the presence of a Lewis acid catalyst to generate tributylstannylmethanol. This intermediate is then converted to the chloro derivative using thionyl chloride. The final step involves halogen exchange using sodium iodide to produce tributyl(iodomethyl)stannane .
Alternative Synthetic Approaches
Seitz et al. (1983) reported an efficient synthesis of derivatives of tributylstannylmethanol, including the chloro- and iodo-methyltributyltin compounds. Their approach provided a more direct route to these important synthetic intermediates .
A Chinese patent (CN104610343A) describes a one-pot synthesis method specifically for iodomethyl tributyltin, potentially offering industrial advantages through process simplification and yield optimization .
Chemical Reactivity
The reactivity of tributyl(iodomethyl)stannane is largely determined by the presence of the carbon-iodine bond and the tributyltin moiety, both of which can participate in various transformations.
Nucleophilic Substitution Reactions
Applications in Organic Synthesis
Tributyl(iodomethyl)stannane has found numerous applications in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Synthesis of N-Heterocycles
One of the most significant applications of tributyl(iodomethyl)stannane is in the synthesis of functionalized N-heterocycles. The compound plays a crucial role in the preparation of diverse heterocyclic structures with potential applications in medicinal chemistry and materials science.
SnAP Reagents for Heterocycle Synthesis
Tributyl(iodomethyl)stannane serves as a key component in Stannyl Amine Protocol (SnAP) reagents, which are used for the transformation of aldehydes into N-unprotected piperazines and morpholines. This approach provides a straightforward method for preparing mono- and disubstituted N-heterocycles in a single step .
Vo et al. (2014) introduced SnAP reagents for the synthesis of piperazines and morpholines, demonstrating the utility of tributyl(iodomethyl)stannane in accessing these important structural motifs commonly found in pharmaceuticals .
Synthesis of Spirocyclic N-Heterocycles
Luescher et al. (2014) reported a one-step synthesis of saturated spirocyclic N-heterocycles using SnAP reagents and ketones. This methodology allows for the preparation of N-unprotected spirocyclic structures under operationally simple reaction conditions, further illustrating the synthetic versatility of tributyl(iodomethyl)stannane-derived reagents .
Cross-Coupling Applications
Tributyl(iodomethyl)stannane has been investigated in the context of metal-catalyzed cross-coupling reactions, particularly in approaches to alkyl-alkyl cross-coupling.
Stille Reaction Applications
As a functionalized organotin compound, tributyl(iodomethyl)stannane can potentially participate in Stille coupling reactions. The Stille reaction, a palladium-catalyzed cross-coupling between organostannanes and organohalides, has been extensively developed over the past decades and continues to be refined for challenging substrate combinations .
Challenges in Alkyl-Alkyl Cross-Coupling
The simplest organic fragment, C(sp³)-C(sp³), represents one of the most challenging connections to form via metal-catalyzed cross-coupling reactions. Functionalized organotin reagents like tributyl(iodomethyl)stannane have been explored in efforts to address these challenges and develop more efficient methodologies for alkyl-alkyl bond formation .
| Parameter | Specification |
|---|---|
| Typical Purity | 95% |
| Appearance | Clear liquid |
| Storage Temperature | 2-8°C |
| Packaging | Typically 1g units |
| Price Range | Approximately €68.00 per gram (excluding VAT) |
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